molecular formula C15H15NO2 B1392160 2-(2,5-Dimethylbenzoyl)-6-methoxypyridine CAS No. 1187168-42-8

2-(2,5-Dimethylbenzoyl)-6-methoxypyridine

Cat. No.: B1392160
CAS No.: 1187168-42-8
M. Wt: 241.28 g/mol
InChI Key: NKQGMAOMIXBBOT-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylbenzoyl)-6-methoxypyridine is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a methoxy group and a 2,5-dimethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylbenzoyl)-6-methoxypyridine typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,5-dimethylbenzoic acid and 6-methoxypyridine as the primary starting materials.

  • Activation: The carboxyl group of 2,5-dimethylbenzoic acid is activated using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Coupling Reaction: The activated acid chloride is then coupled with 6-methoxypyridine in the presence of a base, such as triethylamine (Et₃N), to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethylbenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

2-(2,5-Dimethylbenzoyl)-6-methoxypyridine has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

  • Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

2-(2,5-Dimethylbenzoyl)-6-methoxypyridine can be compared with other similar compounds, such as 2-(2,5-dimethylbenzoyl)benzoic acid and 2,5-dimethylbenzoyl chloride. These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its pyridine ring and methoxy group, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2-(2,5-Dimethylbenzoyl)benzoic acid

  • 2,5-Dimethylbenzoyl chloride

  • 2,5-Dimethylbenzaldehyde

Properties

IUPAC Name

(2,5-dimethylphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-7-8-11(2)12(9-10)15(17)13-5-4-6-14(16-13)18-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQGMAOMIXBBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218451
Record name (2,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-42-8
Record name (2,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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